molecular formula C23H19N B2915599 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline CAS No. 394240-16-5

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline

Cat. No.: B2915599
CAS No.: 394240-16-5
M. Wt: 309.412
InChI Key: XLEWVPHFHAJXGP-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is an organic compound belonging to the quinoline family

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

Mode of Action

The exact mode of action of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to understand the pharmacokinetics of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects. Specific information about how these factors influence this compound is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzophenone with 4-methylbenzaldehyde in the presence of a condensing agent can yield the desired quinoline derivative. The reaction conditions typically involve heating the mixture under reflux with an acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid
  • Zolpaldehyde (6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde)

Uniqueness

6-Methyl-2-(4-methylphenyl)-4-phenylquinoline stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and versatility in various applications. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEWVPHFHAJXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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